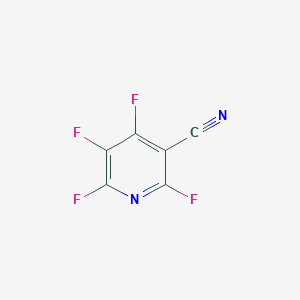

2,4,5,6-Tetrafluoropyridine-3-carbonitrile

Description

Significance of Fluorinated Heterocycles in Contemporary Synthetic Chemistry

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental scaffolds in the design of new drugs and materials. numberanalytics.comtandfonline.com When fluorine atoms are introduced into these structures, the resulting fluorinated heterocycles often exhibit dramatically altered and enhanced properties. numberanalytics.combeilstein-journals.org

The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages. tandfonline.com In medicinal chemistry, fluorination can improve a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes. numberanalytics.comtandfonline.com It is estimated that 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com Notable examples include the fluoroquinolone antibiotics and the anticancer drug 5-fluorouracil. numberanalytics.com

In materials science, fluorinated heterocycles are integral to the development of advanced materials with unique optical, thermal, and electronic properties. numberanalytics.comnih.gov They are utilized in the creation of liquid crystals, and their polymers are used in Organic Light Emitting Diodes (OLEDs). numberanalytics.com

Contextualization of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (B163233) within Perfluorinated Pyridine (B92270) Frameworks

Perfluorinated aromatic heterocycles, such as pentafluoropyridine (B1199360), represent a distinct and highly reactive class of compounds. e-bookshelf.de The presence of multiple electron-withdrawing fluorine atoms renders the pyridine ring highly electron-deficient and susceptible to nucleophilic aromatic substitution. This reactivity is particularly pronounced at the 4-position (para to the nitrogen atom).

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a prime example of a perfluorinated heteroaromatic compound derived from this framework. sigmaaldrich.comchemicalbook.com It is synthesized from pentafluoropyridine through the substitution of the fluorine atom at the 4-position with a cyano group. nih.govresearchgate.net This compound serves as a versatile building block in organic synthesis. The electron-withdrawing nature of the tetrafluoropyridine ring and the cyano group makes it a target for various chemical transformations.

For instance, it readily reacts with nucleophiles. Reactions with sulfur-centered nucleophiles have been reported. sigmaaldrich.comchemicalbook.com It also reacts with amidines, leading to the formation of nih.govnih.gov-fused pyrimidinopyridine systems through nucleophilic substitution followed by intramolecular cyclization. sigmaaldrich.comchemicalbook.com Furthermore, its reaction with 1,3-dicarbonyl compounds can yield beilstein-journals.orgnih.gov-ring fused furan (B31954) derivatives. sigmaaldrich.comchemicalbook.com

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16297-07-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆F₄N₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 176.07 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 66-68 °C | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | JXISJBVJNUKKBK-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | C1(=C(C(=NC(=C1F)F)C#N)F)F | sigmaaldrich.comsigmaaldrich.com |

Overview of Research Trajectories in Polyfluorinated Azine Derivatives

Azines, a class of heterocyclic compounds containing one or more nitrogen atoms in a six-membered ring (e.g., pyridine, pyrimidine), are privileged scaffolds in medicinal chemistry. nih.gov Research into polyfluorinated azine derivatives is a burgeoning field driven by the quest for new therapeutic agents and functional materials.

The introduction of multiple fluorine atoms into azine rings can lead to compounds with enhanced biological activity and novel chemical properties. nih.gov Researchers are exploring these derivatives for a wide range of applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.gov The development of hybrid molecules, which combine a polyfluorinated azine pharmacophore with another active moiety, is an attractive strategy to create multifunctional drugs with potentially improved efficacy and reduced resistance. nih.gov

Synthetic methodologies are constantly evolving to allow for more precise and efficient construction of these complex molecules. nih.gov Research focuses on developing regioselective fluorination techniques and leveraging the unique reactivity of polyfluorinated azines to build diverse molecular libraries for biological screening and materials science applications. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYYWCWXJDYEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543124 | |

| Record name | 2,4,5,6-Tetrafluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35720-79-7 | |

| Record name | 2,4,5,6-Tetrafluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5,6 Tetrafluoropyridine 3 Carbonitrile

Direct Synthetic Routes to 2,4,5,6-Tetrafluoropyridine-3-carbonitrile

Direct, single-step syntheses that introduce a cyano group at the C-3 position of a pre-existing tetrafluoropyridine ring are not widely documented in established chemical literature. The inherent reactivity patterns of highly fluorinated pyridines typically direct new substituents to other positions.

Specific Preparation Methods for 2,4,5,6-Tetrafluoro-nicotinonitrile

The direct synthesis of 2,4,5,6-tetrafluoronicotinonitrile from simpler fluorinated pyridines is challenging due to regioselectivity issues. While methods exist for the direct C-H cyanation of some aromatic and heteroaromatic systems using techniques like organic photoredox catalysis, their application to a substrate like 2,3,5,6-tetrafluoropyridine (B1295328) to yield the 3-cyano isomer is not established. nih.gov Such reactions on electron-rich heterocycles have shown success, but the electronic landscape of a tetrafluorinated pyridine (B92270) is vastly different. nih.gov

Another potential but undemonstrated route could involve the activation of the pyridine ring to facilitate nucleophilic attack at the C-3 position. For instance, methods developed for the direct C-H cyanation of purines involve activation with triflic anhydride (B1165640) to reverse the ring's polarity and direct the cyanation to an otherwise less reactive site. mdpi.com Adapting such a strategy to the tetrafluoropyridine system would require significant methodological development.

Precursor-Based Synthesis and Strategic Fluorination

The most viable approaches to synthesizing this compound involve multi-step sequences starting from well-chosen precursors. These methods include the functionalization of pentafluoropyridine (B1199360) or the fluorination of a pre-functionalized chlorinated pyridine.

Transformations from Pentafluoropyridine Derivatives through Regioselective Substitution

Pentafluoropyridine (PFP) is a common starting material for many fluorinated pyridine derivatives due to its commercial availability and high reactivity towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov However, the substitution pattern is overwhelmingly dictated by the electronic influence of the ring nitrogen, which strongly activates the C-4 (para) and, to a lesser extent, the C-2/C-6 (ortho) positions for nucleophilic attack. nih.govresearchgate.net

As a result, the reaction of pentafluoropyridine with cyanide nucleophiles or cyanide equivalents like malononitrile (B47326) leads preferentially to the formation of 4-substituted derivatives, not the desired 3-cyano isomer. nih.govnih.gov This makes the direct cyanation of pentafluoropyridine an unsuitable method for preparing this compound. The strong preference for C-4 substitution is demonstrated across a wide range of carbon, nitrogen, and sulfur nucleophiles. nih.govnih.govrsc.org

| Reactant 1 | Nucleophile | Base/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentafluoropyridine | Malononitrile | K₂CO₃, reflux | DMF | 2-(Perfluoropyridin-4-yl)malononitrile | 86% | nih.gov |

| Pentafluoropyridine | Piperazine | NaHCO₃, reflux | CH₃CN | 1,4-Bis(perfluoropyridin-4-yl)piperazine | 52% | nih.gov |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, reflux | CH₃CN | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | 75% | nih.gov |

| Pentafluoropyridine | Phenothiazine | K₃PO₄, 60 °C | MeCN | 10-(Perfluoropyridin-4-yl)-10H-phenothiazine | 92% | nih.gov |

Multi-Step Fluorination Strategies from Related Halogenated Pyridines

A more strategically sound and practical approach involves starting with a pyridine ring that already possesses the desired cyano group at the C-3 position and chlorine atoms at the other positions. The target molecule can then be synthesized via a halogen exchange (Halex) reaction, where the chlorine atoms are substituted with fluorine. The typical starting material for this route would be 2,4,5,6-tetrachloropyridine-3-carbonitrile.

This process generally involves heating the chlorinated precursor with a fluoride (B91410) salt, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) or N-methylpyrrolidone (NMP). chemicalbook.comgoogle.com This method has been proven effective for the high-yield synthesis of various polyfluoropyridines from their polychloro-analogues. For example, 2,3,5,6-tetrafluoropyridine is prepared from 2,3,5,6-tetrachloropyridine (B1294921) with KF in sulfolane, achieving a 95% yield. chemicalbook.com Similarly, pentachloropyridine (B147404) can be selectively fluorinated to 3,5-dichloro-2,4,6-trifluoropyridine. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Potassium Fluoride (KF) | Sulfolane | 120 °C | 6 h | 2,3,5,6-Tetrafluoropyridine | 95.0% | chemicalbook.com |

| Pentachloropyridine | Potassium Fluoride (KF) | N-Methylpyrrolidone | 100-170 °C | Not Specified | 3,5-Dichloro-2,4,6-trifluoropyridine | High | google.com |

Control of Regioselectivity in Synthetic Pathways to this compound

The control of regioselectivity is the most critical factor in the synthesis of this compound. The electronic properties of the polyfluoropyridine ring dictate the position of nucleophilic attack.

In pentafluoropyridine, the ring nitrogen and the highly electronegative fluorine atoms create a strong electron deficiency, particularly at the C-4 (para) and C-2/C-6 (ortho) positions. This makes these sites highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The intermediate formed by attack at the C-4 position (a Meisenheimer complex) is particularly well-stabilized, making this the kinetically and thermodynamically favored pathway for a wide array of nucleophiles. nih.govresearchgate.net Direct substitution at the C-3 (meta) position is electronically disfavored.

Therefore, the most effective strategy for controlling regioselectivity to obtain the 3-cyano isomer is to use a substrate where the regiochemistry is already set. The Halex reaction described in section 2.2.2, starting from 2,4,5,6-tetrachloropyridine-3-carbonitrile, is the prime example of this approach. Here, the synthetic challenge shifts from controlling the position of cyanation to the synthesis of the correctly substituted chlorinated precursor.

Interestingly, the electronic landscape of the pyridine ring can be altered by existing substituents. For instance, the highly electron-withdrawing nature of the cyano group in 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) (the 4-cyano isomer) can activate the adjacent C-3 position for subsequent nucleophilic attack by certain nucleophiles like amidines. sigmaaldrich.com While this demonstrates that the C-3 position can be made reactive, it is a reaction of the isomeric product and not a direct route to the target compound from common precursors.

Nucleophilic Aromatic Substitution Snar Reactivity of 2,4,5,6 Tetrafluoropyridine 3 Carbonitrile

Fundamental Principles of SNAr in Polyfluorinated Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as polyfluorinated pyridines. rsc.orgmdpi.com The reaction proceeds through a two-step addition-elimination mechanism. nih.gov In the initial, typically rate-determining step, a nucleophile attacks an electron-poor carbon atom of the pyridine ring, breaking the aromaticity and forming a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of multiple fluorine atoms strongly activates the pyridine core toward this type of reaction. mdpi.com Fluorine's high electronegativity polarizes the carbon-fluorine bonds and decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack. rsc.orgmdpi.com

The stability of the anionic Meisenheimer intermediate is crucial for the reaction to proceed. stackexchange.com In pyridine systems, the ring nitrogen atom can effectively stabilize the negative charge through resonance, particularly when the attack occurs at the C-2 (ortho) or C-4 (para) positions. stackexchange.com This inherent electronic feature of the pyridine ring, combined with the strong inductive and mesomeric electron-withdrawing effects of the fluorine substituents, makes polyfluorinated pyridines highly activated substrates for SNAr reactions. nih.govwikipedia.org The fluoride (B91410) ion is an excellent leaving group in this context, further driving the reaction forward in the second, elimination step, which restores the ring's aromaticity. mdpi.com While transition-metal-catalyzed methods for C-F bond functionalization exist, SNAr offers a valuable metal-free alternative. mdpi.com

Regiochemical Control in Nucleophilic Attack on the Pyridine Core

The substitution pattern in SNAr reactions of polyfluorinated pyridines is governed by a combination of electronic and steric factors. The inherent reactivity order of positions in the parent pentafluoropyridine (B1199360) is generally C-4 > C-2 > C-3, due to the ability of the ring nitrogen to stabilize the intermediate. nih.govstackexchange.com However, the presence of other substituents, such as the cyano group in 2,4,5,6-tetrafluoropyridine-3-carbonitrile, introduces additional directing effects.

The directing effect of the 3-cyano group modifies the inherent regioselectivity of the tetrafluoropyridine ring. While a substituent at the 3-position does not allow for direct resonance stabilization of the negative charge by the substituent itself (unlike ortho/para substituents), its strong inductive effect is felt by all ring positions. Studies on other 3-substituted pyridines have shown that the nature of the substituent and the reaction conditions can influence whether substitution occurs at the C-2 or C-6 position. For instance, in 2,6-dichloropyridines, a 3-cyano substituent was found to favor substitution at the 6-position. researchgate.net This suggests that the cyano group's electronic pull can make the adjacent C-2 and C-4 positions particularly electron-deficient and thus prime targets for nucleophilic attack. Computational models using descriptors like LUMO (Lowest Unoccupied Molecular Orbital) energy and molecular electrostatic potential (ESP) can help predict site selectivity in SNAr reactions, with more positive ESP values indicating more electrophilic sites. chemrxiv.org

In polyhalogenated pyridines, the site of nucleophilic attack is highly regioselective. For pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen), as this position is most activated by the combined electron-withdrawing effects of the nitrogen and fluorine atoms. nih.gov The general order of reactivity for fluorine displacement is para > ortho > meta. nih.gov

For this compound, the C-4 position is the most activated site for SNAr. The strong electron-withdrawing nature of both the para-nitrogen and the meta-cyano group combine to make the C-4 carbon highly electrophilic. Following the C-4 position, the C-2 and C-6 positions are generally the next most reactive sites. stackexchange.comresearchgate.net The C-2 position is ortho to the ring nitrogen, while the C-6 position is also ortho to the nitrogen and adjacent to the C-5 fluorine. The relative reactivity between C-2 and C-6 can be influenced by the steric bulk of the incoming nucleophile and the specific electronic effects of the 3-cyano group. Substitution at the C-5 position is least likely, as it is meta to the ring nitrogen and does not receive the same level of resonance stabilization in the intermediate state. stackexchange.com The sequential, regioselective displacement of fluorine atoms allows for the synthesis of various polyfunctional pyridine systems. researchgate.net

Reactions with Carbon-Centered Nucleophiles

The high electrophilicity of this compound allows for C-C bond formation via SNAr reactions with a variety of carbon-based nucleophiles. This provides a powerful, transition-metal-free route to highly functionalized pyridine derivatives.

While Suzuki-Miyaura cross-coupling reactions are a staple for forming C-C bonds with halogenated pyridines, they typically require a transition metal catalyst like palladium. nih.govnih.govresearchgate.net These reactions couple an organoboronic acid with a halide. nih.gov The reactivity in these catalytic cycles often follows trends similar to SNAr, with α-positions (C-2, C-6) being highly reactive. researchgate.netbaranlab.org For instance, the Suzuki-Miyaura reaction of pentachloropyridine (B147404) with one equivalent of an arylboronic acid selectively yields the 2-aryl-substituted product. researchgate.net However, true SNAr reactions with organometallic reagents such as organolithium or Grignard reagents can also occur on polyfluoroarenes without a transition metal catalyst, directly substituting a fluorine atom. mdpi.com The choice of reagent and conditions determines whether the reaction proceeds via a catalytic cross-coupling pathway or a direct SNAr mechanism.

| Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂, 65-100 °C | 2-Arylpyridines | nih.gov |

| Pentachloropyridine | Arylboronic acids (1 equiv.) | Not specified | 2-Aryl-3,4,5,6-tetrachloropyridines | researchgate.net |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Arylboronic acids | Pd₂(dba)₃ | Mono-, di-, tri-, and tetraarylated pyridines | researchgate.net |

Active methylene (B1212753) compounds, which possess two electron-withdrawing groups flanking a CH₂ group, can be deprotonated to form stabilized carbanions. These soft nucleophiles are effective for C-C bond formation in SNAr reactions. A key example is the reaction of pentafluoropyridine with malononitrile (B47326) in the presence of a base. nih.gov The malononitrile carbanion selectively attacks the C-4 position of the pentafluoropyridine ring, displacing the fluoride and yielding 2-(perfluoropyridin-4-yl)malononitrile. nih.gov

Given the structural and electronic similarities, this compound is expected to react similarly with active methylene compounds like malononitrile, ethyl acetoacetate, or ethyl 2-cyanoacetate. nih.govrsc.org The reaction would be anticipated to occur regioselectively at the most electrophilic C-4 position, providing a direct route to compounds where a functionalized carbon substituent is attached to the pyridine core.

| Reactant 1 | Reactant 2 (Active Methylene) | Conditions | Product | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Malononitrile | Base | Potassium dicyano(perfluoropyridin-4-yl)methanide | nih.gov |

Reactions with Nitrogen-Centered Nucleophiles

The electron-withdrawing effects of the fluorine atoms and the nitrile group activate the pyridine ring for attack by nitrogen-based nucleophiles. This section details the functionalization of this compound with amines, amidines, and azide (B81097) anions.

Amine-Mediated Functionalization (e.g., Butylamine)

The reaction of polyfluorinated pyridines with primary amines such as butylamine (B146782) typically results in the substitution of the fluorine atom at the 4-position, which is the most activated site for nucleophilic attack. While specific studies on the reaction of this compound with butylamine are not extensively detailed in the reviewed literature, the reaction of the related compound, perfluoro-2,3,4,5-tetrahydropyridine, with n-butylamine leads to the formation of a substituted product, indicating the susceptibility of the fluorinated pyridine ring to amination. google.com The general mechanism involves the nucleophilic attack of the amine at the C-4 position, followed by the elimination of a fluoride ion.

Table 1: Reaction of Perfluoro-2,3,4,5-tetrahydropyridine with n-Butylamine

| Reactant | Nucleophile | Product |

|---|---|---|

| Perfluoro-2,3,4,5-tetrahydropyridine | n-Butylamine | 2-n-butylamino-6-n-butylimino-3,3,4,4,5,5-hexafluorotetrahydropyridine |

Data derived from related reactions of fluorinated pyridines.

Reactions with Amidines and Related Binucleophilic Species

Amidines, possessing two nucleophilic nitrogen atoms, can react with highly electrophilic heterocyclic systems to form fused ring structures. For instance, guanidine (B92328) can react with 1,3-diynes in the presence of a base to yield 2-aminopyrimidines through a tandem heterocyclization and oxidation process. rsc.org While direct experimental data on the reaction of this compound with amidines is limited in the available literature, the established reactivity patterns suggest that such reactions would likely proceed to form fused pyrimidine (B1678525) systems. The reaction would likely be initiated by the nucleophilic attack of one of the amidine nitrogens at an activated position of the pyridine ring, followed by an intramolecular cyclization. The synthesis of various pyrimidine derivatives from different precursors highlights the versatility of this approach in heterocyclic chemistry. nih.govresearchgate.netresearchgate.net

Substitution with Azide Anions

The substitution of a fluorine atom with an azide group is a common transformation in the chemistry of polyfluoroaromatic compounds. In the case of pentafluoropyridine, treatment with sodium azide in acetonitrile (B52724) readily yields 4-azido-2,3,5,6-tetrafluoropyridine. rsc.orgscispace.com This reaction is highly regioselective for the 4-position. Similarly, perfluoro-(4-isopropylpyridine) reacts with sodium azide to give the corresponding 2-azido derivative. researchgate.netrsc.org Although specific literature on the direct azidation of this compound is scarce, the high electrophilicity of the C-4 position suggests that it would readily undergo substitution with sodium azide to afford 4-azido-2,5,6-trifluoropyridine-3-carbonitrile.

Table 2: Synthesis of Azido-Substituted Fluoropyridines

| Starting Material | Reagent | Product |

|---|---|---|

| Pentafluoropyridine | Sodium Azide | 4-Azido-2,3,5,6-tetrafluoropyridine |

| Perfluoro-(4-isopropylpyridine) | Sodium Azide | Perfluoro-(2-azido-4-isopropylpyridine) |

Data based on reactions of related polyfluoropyridines. rsc.orgscispace.comresearchgate.netrsc.org

Reactions with Oxygen-Centered Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are also effective in displacing fluoride ions from the activated pyridine ring of this compound, leading to the formation of ether derivatives.

Formation of Ethers and Related Derivatives

The reaction of polyfluorinated pyridines with alkoxides is a well-established method for the synthesis of alkoxy-substituted pyridines. For example, the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide (B1231860) results in the formation of phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone. rsc.org This indicates the preferential substitution at the positions ortho and para to the activating group. In the context of this compound, a reaction with an alkoxide like sodium methoxide would be expected to yield the corresponding 4-methoxy derivative due to the strong activation of the C-4 position.

Phenoxide-Mediated Substitutions

Similar to alkoxides, phenoxides are capable of acting as nucleophiles in SNAr reactions with polyfluoroaromatic compounds. The reaction of pentafluoropyridine with 4-(2-bromoethyl)phenol (B83804) in the presence of cesium carbonate affords 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine in high yield. scispace.commdpi.com This demonstrates the feasibility of introducing phenoxy groups onto the tetrafluoropyridine ring. It is therefore anticipated that this compound would react with phenoxides under similar conditions to yield the corresponding 4-phenoxy-2,5,6-trifluoropyridine-3-carbonitrile.

Table 3: Synthesis of Phenoxy-Substituted Tetrafluoropyridine

| Reactant | Nucleophile | Base | Product | Yield |

|---|---|---|---|---|

| Pentafluoropyridine | 4-(2-Bromoethyl)phenol | Cesium Carbonate | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | 96% |

Data from the reaction of pentafluoropyridine. scispace.commdpi.com

Reactions with Sulfur-Centered Nucleophiles

The reaction of this compound with sulfur-centered nucleophiles is a robust method for the introduction of sulfur-containing moieties onto the pyridine ring. Thiols and their corresponding thiolates are potent nucleophiles that readily engage in SNAr reactions with activated fluoroaromatic compounds. researchgate.net The general mechanism proceeds via a two-step addition-elimination pathway, initiated by the attack of the sulfur nucleophile on an electron-deficient carbon atom of the pyridine ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

In the context of polyfluoropyridines, the position of nucleophilic attack is highly regioselective. For pentafluoropyridine, the established order of reactivity is C-4 > C-2 > C-3. researchgate.netyoutube.com This preference is attributed to the superior ability of the para and ortho positions to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the ring nitrogen. The presence of the strongly electron-withdrawing 3-carbonitrile group in this compound is expected to further enhance the reactivity of the ring towards nucleophilic attack.

Detailed studies on the reactions of 4-substituted tetrafluoropyridines with sulfur nucleophiles have provided valuable insights. For instance, the reaction of 4-cyano-2,3,5,6-tetrafluoropyridine with mercaptoacetic acid ethyl ester has been reported to yield ring-fused products, indicating a tandem SNAr and cyclization process. This highlights the potential for complex heterocyclic synthesis starting from cyanotetrafluoropyridine derivatives.

While specific yield and comprehensive data for a wide range of sulfur nucleophiles with this compound are not extensively detailed in readily available literature, the general reactivity patterns of similar compounds allow for the construction of an illustrative data table. The reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol and generate the more nucleophilic thiolate. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed to facilitate the reaction.

Table 1: Illustrative Reactions of this compound with Sulfur-Centered Nucleophiles

| Sulfur Nucleophile | Product | Typical Reaction Conditions |

| Ethanethiol | 4-(Ethylsulfanyl)-2,5,6-trifluoropyridine-3-carbonitrile | K₂CO₃, DMF, room temperature |

| Thiophenol | 4-(Phenylsulfanyl)-2,5,6-trifluoropyridine-3-carbonitrile | Et₃N, CH₃CN, reflux |

| Mercaptoacetic acid ethyl ester | Ethyl 2-(3-cyano-2,5,6-trifluoropyridin-4-yl)acetate | Base, suitable solvent |

| Sodium hydrosulfide | 4-Thiol-2,5,6-trifluoropyridine-3-carbonitrile | NaSH, DMF |

Note: This table is illustrative and based on the general reactivity of fluorinated pyridines. Specific yields and conditions for this compound may vary.

Competitive Substitution Pathways and Mechanism Elucidation

The mechanism of nucleophilic aromatic substitution on this compound, like other activated haloaromatics, is generally accepted to proceed through a two-step addition-elimination pathway (the SNAr mechanism). researchgate.net

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile on one of the carbon atoms bearing a fluorine atom. This leads to the formation of a pentadienyl anion intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is significantly stabilized by the electron-withdrawing effects of the remaining fluorine atoms and, crucially, the 3-carbonitrile group.

Departure of the Leaving Group: In the second, typically fast, step, the aromaticity of the pyridine ring is restored by the expulsion of a fluoride ion from the site of initial attack. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, and its ability to stabilize the negative charge in the transition state leading to its departure.

A key aspect of the reactivity of this compound is the competition between the different fluorine atoms as potential leaving groups. The regioselectivity of nucleophilic attack is governed by the relative stability of the possible Meisenheimer intermediates. For polyfluorinated pyridines, attack at the C-4 position (para to the nitrogen) is generally the most favored, followed by the C-2 and C-6 positions (ortho to the nitrogen). researchgate.netyoutube.com Attack at the C-3 and C-5 positions (meta to the nitrogen) is the least favored.

The rationale for this regioselectivity lies in the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate through resonance. When the nucleophile attacks at the C-4 or C-2/C-6 positions, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. This is not possible when attack occurs at the C-3 or C-5 positions.

The presence of the 3-carbonitrile group introduces an additional, powerful electron-withdrawing substituent that further influences the stability of the Meisenheimer intermediates. This group will strongly stabilize a negative charge on the adjacent C-2 and C-4 positions. Therefore, in this compound, the competition for nucleophilic attack is primarily between the C-4 and C-6 positions, and to a lesser extent, the C-2 position. The C-5 fluorine is the least likely to be substituted.

The precise outcome of the competitive substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While substitution at the C-4 position is generally expected to be the major pathway, the strong activation provided by the 3-cyano group could potentially lead to a mixture of products, particularly with highly reactive nucleophiles or under forcing conditions. Detailed mechanistic studies, potentially involving computational modeling of the transition states for attack at each position, would be necessary to fully elucidate the subtle factors governing the regioselectivity in this highly activated system.

Advanced Functionalization and Derivative Chemistry of 2,4,5,6 Tetrafluoropyridine 3 Carbonitrile

Synthesis of Novel Fused Heterocyclic Systems

The unique arrangement of reactive sites on the 2,4,5,6-Tetrafluoropyridine-3-carbonitrile ring allows for its use in the construction of complex, multi-ring systems. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the four fluorine atoms and the nitrile group, facilitates reactions that lead to the formation of fused heterocyclic architectures.

wiley.comchemicalbook.com-Ring Fused Architectures from this compound

Detailed synthetic pathways to wiley.comchemicalbook.com-ring fused architectures utilizing this compound are not extensively documented in readily available literature. However, the general reactivity of polyfluorinated pyridines suggests that such complex ring systems could be approached through multi-step sequences involving initial nucleophilic substitution followed by intramolecular cyclization reactions. The construction of an 11-membered ring fused to the pyridine core would likely involve a precursor with a long-chain nucleophile capable of displacing one or more fluorine atoms, with subsequent ring-closing metathesis or other cyclization strategies being employed.

wiley.comwiley.com-Ring Fused Architectures from this compound

The synthesis of wiley.comwiley.com-ring fused architectures from this compound is a specialized area of research. One-step methodologies for the creation of fused four-ring systems from commercially available precursors have been reported in broader heterocyclic chemistry. rsc.org While not directly involving the title compound, these methods, which can be driven by thermodynamic rearrangements of key intermediates, provide a conceptual basis for how such structures might be formed. rsc.org For this compound, a potential strategy could involve a [4+2] cycloaddition reaction, although the specific dienophiles and conditions required for such a transformation with this substrate would need to be empirically determined. diva-portal.org

Creation of Multifunctional Scaffolds through Sequential Substitutions

The fluorine atoms at the 2, 4, 5, and 6 positions of the pyridine ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). This differential reactivity allows for the sequential and regioselective replacement of fluorine atoms, enabling the construction of multifunctional scaffolds. Generally, in pentafluoropyridine (B1199360), nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions. researchgate.netnih.gov This principle is expected to hold for this compound, with the nitrile group at the 3-position further influencing the regioselectivity.

By carefully selecting the nucleophile and controlling reaction conditions, it is possible to introduce different functional groups in a stepwise manner. For instance, a soft nucleophile might first replace the fluorine at the 4-position. The resulting product could then be reacted with a different nucleophile under more forcing conditions to substitute at the 2- or 6-positions. This sequential approach allows for the creation of highly tailored molecules with diverse functionalities integrated into a single pyridine core.

| Reaction Step | Typical Reagents | Position of Substitution | Resulting Functionality |

| First Substitution | Thiols, Amines, Alkoxides | 4-position | Thioether, Amine, Ether |

| Second Substitution | Stronger Nucleophiles, Higher Temperatures | 2- or 6-position | Introduction of a second, different functional group |

Oligomeric and Polymeric Derivatives Incorporating this compound Moieties

The high reactivity of polyfluorinated pyridines towards SNAr makes them excellent monomers for the synthesis of fluorinated polymers. mdpi.com By reacting this compound with bis-nucleophiles, it is possible to form oligomeric and polymeric chains. For example, reaction with diols or diamines can lead to the formation of poly(ether pyridine)s or poly(amine pyridine)s. The properties of the resulting polymers, such as thermal stability, chemical resistance, and solubility, can be tuned by the choice of the comonomer.

The general approach involves the step-growth polymerization of the tetrafluoropyridine monomer with a difunctional nucleophile. The reaction typically proceeds via the displacement of the fluorine atoms at the 4- and 2,6-positions. The presence of the nitrile group can further influence the polymer properties, potentially increasing polarity and providing a site for post-polymerization modification.

Regioselective Carbon-Fluorine Bond Activation in Derivatization

Beyond nucleophilic substitution, the derivatization of this compound can be achieved through the regioselective activation of its carbon-fluorine (C-F) bonds. This is often accomplished using transition metal complexes, particularly those of nickel and rhodium. chemrxiv.orgrsc.org These methods allow for the formation of new carbon-carbon or carbon-hydrogen bonds at specific positions on the pyridine ring that may be difficult to access through traditional SNAr chemistry.

For instance, nickel(0) complexes have been shown to be effective for the hydrodefluorination of fluoropyridines, selectively replacing a fluorine atom with a hydrogen atom. chemrxiv.org The regioselectivity of this process is influenced by the ligand environment of the metal and the substitution pattern on the pyridine ring. Steric hindrance can play a significant role; for example, a bulky substituent at the 3-position can direct C-F activation to the 6-position. chemrxiv.org The development of catalytic systems for the regioselective C-F bond activation of this compound would open up new avenues for the synthesis of complex derivatives.

| Catalyst System | Reaction Type | Position of C-F Activation | Potential Product |

| [Ni(iPrPN)(COD)] / HBPin | Hydrodefluorination | 2- and 6-positions | 2,3,5-Trifluoropyridine-3-carbonitrile derivatives |

| Rhodium complexes | C-C coupling | Varies with catalyst and substrate | Arylated or alkylated tetrafluoropyridine-3-carbonitrile derivatives |

Computational and Theoretical Investigations of 2,4,5,6 Tetrafluoropyridine 3 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies on 2,4,5,6-tetrafluoropyridine-3-carbonitrile are not extensively documented in the literature, the electronic properties can be inferred and contextualized from studies on closely related compounds such as 2,3,5,6-tetrafluoropyridine (B1295328) and pentafluoropyridine (B1199360).

DFT calculations on these analogous compounds reveal the significant impact of fluorine substitution on the electronic landscape of the pyridine (B92270) ring. The high electronegativity of the fluorine atoms leads to a general withdrawal of electron density from the aromatic system, rendering the ring electron-deficient. This effect is further modulated by the nitrogen heteroatom, which also acts as an electron-withdrawing group. The introduction of a cyano (-CN) group at the 3-position is expected to further influence the electronic distribution. The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects, which would further decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to the cyano group.

The bonding within the pyridine ring is also altered by the extensive fluorination and the presence of the nitrile substituent. DFT studies on similar fluorinated pyridines have shown alterations in bond lengths and angles compared to unsubstituted pyridine, reflecting the electronic perturbations. For this compound, one would anticipate a complex interplay between the electron-withdrawing effects of the four fluorine atoms and the cyano group, influencing the C-C and C-N bond characters within the ring.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States in SNAr

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, and highly fluorinated pyridines are prime substrates for such transformations. Quantum chemical analyses, including the calculation of transition state structures and energies, are crucial for elucidating the mechanisms of these reactions.

For SNAr reactions on this compound, the attack of a nucleophile would proceed via the formation of a Meisenheimer complex, which is a key intermediate or transition state. The stability of this intermediate is critical in determining the reaction rate. The presence of four fluorine atoms and a cyano group provides significant stabilization for the negative charge that develops in the ring during the formation of the Meisenheimer complex.

Prediction of Regioselectivity and Reactivity Profiles for Nucleophilic Attack

A key application of computational chemistry in the study of SNAr reactions is the prediction of regioselectivity. By calculating the relative energies of possible intermediates or transition states resulting from nucleophilic attack at different positions on the ring, the most likely site of substitution can be identified.

For this compound, there are four potential sites for nucleophilic attack, corresponding to the displacement of one of the four fluorine atoms. The regioselectivity will be governed by a combination of electronic and steric factors. The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. The cyano group at C3 will also strongly influence the electron distribution.

Computational models would typically involve calculating the activation energies for nucleophilic attack at each of the C2, C4, C5, and C6 positions. The position with the lowest activation energy barrier would be the predicted site of substitution. Based on studies of related compounds, it is plausible that the positions ortho and para to the nitrogen atom (C2, C4, C6) would be more activated than the C5 position. The presence of the cyano group at C3 would likely further modulate this reactivity profile. For example, the electron-withdrawing nature of the cyano group would stabilize a negative charge at the adjacent C2 and C4 positions in the Meisenheimer intermediate. A detailed computational analysis would be required to definitively predict the regioselectivity.

Charge Density Distribution and Intermolecular Interactions

The charge density distribution in a molecule provides fundamental information about its chemical properties and how it will interact with other molecules. For this compound, the charge distribution is expected to be highly polarized due to the presence of multiple electronegative atoms.

Experimental and theoretical charge density studies on 2,3,5,6-tetrafluoropyridine have shown a significant accumulation of negative charge on the fluorine and nitrogen atoms, with corresponding positive charges on the carbon atoms of the ring. The introduction of a cyano group at the 3-position would further draw electron density away from the ring. This polarization is key to understanding the molecule's reactivity and its potential for forming intermolecular interactions.

The highly polarized nature of the C-F bonds and the presence of the nitrogen and cyano groups create opportunities for various non-covalent interactions, such as hydrogen bonding (if suitable donors are present), halogen bonding, and π-stacking interactions. The fluorine atoms, with their partial negative charges, can act as hydrogen bond acceptors. Furthermore, regions of positive and negative electrostatic potential on the molecular surface, which can be calculated computationally, will dictate how the molecules pack in the solid state and interact in solution. Studies on other fluorinated organic molecules have highlighted the importance of C-F···H and F···F interactions in their crystal packing.

Vibrational Spectroscopy Studies and Theoretical Correlates

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. The interpretation of experimental vibrational spectra can be greatly aided by theoretical calculations, which can predict the frequencies and intensities of the vibrational bands.

For this compound, a theoretical vibrational analysis would typically be performed using DFT methods. The calculation would yield a set of normal modes, each with a corresponding frequency and intensity. These calculated spectra can then be compared with experimental data to assign the observed bands to specific molecular vibrations.

Key vibrational modes for this molecule would include the stretching and bending vibrations of the pyridine ring, the C-F stretching modes, and the characteristic stretching vibration of the cyano group (νC≡N), which typically appears in a distinct region of the IR spectrum. Theoretical studies on other fluorinated pyridines have shown good agreement between calculated and experimental vibrational frequencies, allowing for detailed assignments of the spectra. Such an analysis for this compound would provide valuable structural information and a basis for its spectroscopic characterization.

Applications As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The primary role of polyfluorinated pyridines in organic synthesis is as an electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the fluorine substituents on the pyridine (B92270) ring allows for their sequential displacement by a wide range of nucleophiles. In the parent compound, pentafluoropyridine (B1199360), the order of reactivity towards nucleophilic attack is established as position 4 (para) > position 2 (ortho) > position 3 (meta) nih.gov. For 2,4,5,6-Tetrafluoropyridine-3-carbonitrile, the fluorine atoms at the 2, 4, and 6 positions are activated for substitution.

This reactivity profile enables the construction of diverse and complex molecular architectures. By selecting appropriate nucleophiles, chemists can introduce various functional groups onto the pyridine core. For instance, reactions with oxygen, nitrogen, and sulfur-centered nucleophiles are common strategies to build more elaborate structures nih.govresearchgate.net. The cyano group at the 3-position can also participate in subsequent transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further increasing the molecular complexity that can be achieved from this single building block. Reactions of related tetrafluoropyridine carbonitrile isomers with reagents like amidines can lead to the formation of fused heterocyclic systems, such as pyrimidinopyridines sigmaaldrich.comchemicalbook.com.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Polyfluoropyridine Scaffolds

| Nucleophile Type | Example Reagent | Expected Product Type | Reference |

|---|---|---|---|

| N-Nucleophile | Piperazine | Substituted aminopyridine | nih.govresearchgate.net |

| C-Nucleophile | Malononitrile (B47326) | Substituted pyridine with a new C-C bond | nih.govnih.gov |

| S-Nucleophile | 1-Methyl-1H-tetrazole-5-thiol | Substituted pyridyl thioether | nih.gov |

| O-Nucleophile | Hydroxides, Alkoxides | Substituted hydroxypyridine or alkoxypyridine | rsc.org |

Precursors for Specialized Fluorine-Containing Reagents and Intermediates

Fluorinated compounds are crucial as intermediates for pharmaceuticals, agrochemicals, and materials science chemicalbook.comnih.gov. This compound can act as a precursor to other specialized reagents. Through selective SNAr reactions, one or more fluorine atoms can be replaced to generate new, less fluorinated but more functionalized pyridine derivatives. For example, the reaction of the related isomer 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) can be used to prepare 2-anilino-3,5,6-trifluoroisonicotinonitrile, demonstrating how these molecules serve as platforms for creating other useful intermediates sigmaaldrich.comchemicalbook.com.

The high density of fluorine atoms imparts unique properties, and derivatives of this compound can be designed to have specific electronic or steric characteristics for use in catalysis or as ligands for organometallic chemistry. The synthesis of various 4-substituted-2,3,5,6-tetrafluoropyridine derivatives from pentafluoropyridine highlights a general strategy where the parent perfluorinated ring is the starting point for a host of valuable, selectively-functionalized products nih.govnih.govresearchgate.net.

Development of Advanced Functional Materials and Network Polymers

Polyfluorinated aromatic compounds are valuable monomers for the synthesis of high-performance polymers and porous network materials due to the stability of the resulting C-F bonds and the robust nature of the aromatic rings nih.govmdpi.com. The multiple reactive sites on this compound make it a candidate for polymerization reactions.

Specifically, compounds with multiple fluorine atoms suitable for SNAr reactions are used to construct Covalent Organic Frameworks (COFs). The related isomer, 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, is a known monomer for creating highly stable, crystalline 2D frameworks through reactions with polyhydroxy linkers . These materials have applications in gas adsorption, catalysis, and environmental remediation . Similarly, this compound could theoretically be used as a linker or node in the design of novel fluorinated network polymers, where the fluorine atoms provide sites for covalent bond formation with co-monomers, leading to robust, porous materials with tailored properties.

Isotopic Labeling and Reaction Mechanism Studies

Isotopic labeling is a critical tool in pharmaceutical development, medical imaging (particularly Positron Emission Tomography, or PET), and for elucidating reaction mechanisms chemrxiv.orgresearchgate.net. The pyridine scaffold is a common motif in biologically active molecules, making its isotopic labeling highly relevant chemrxiv.orgresearchgate.net.

Fluorine-18 Labeling : For PET imaging, the introduction of the short-lived positron-emitting isotope ¹⁸F is of great interest. The presence of multiple fluorine atoms on this compound makes it a candidate for isotopic exchange reactions, where a stable ¹⁹F atom is swapped for a radioactive ¹⁸F atom researchgate.net. Such ¹⁸F-labeled pyridines are valuable tracers for studying biological processes in vivo researchgate.netnih.gov. The electron-deficient nature of the pyridine ring facilitates this nucleophilic exchange researchgate.net.

Nitrogen and Carbon Labeling : Beyond fluorine, the pyridine ring's core atoms can be labeled. Nitrogen isotope exchange (e.g., with ¹⁵N or ¹³N) can be achieved using labeled ammonia (B1221849) sources, providing a route to study the metabolic fate of the heterocycle itself chemrxiv.org. Such studies are vital for understanding drug distribution and mechanism of action.

The study of reactions involving this compound also provides fundamental insights into SNAr reaction mechanisms on electron-poor heterocyclic systems. Investigating the regioselectivity of nucleophilic attack helps to refine predictive models of reactivity for complex fluorinated aromatics nih.gov.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 2,4,5,6-Tetrafluoropyridine-3-carbonitrile

The current research landscape for 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (B163233) is primarily centered on its utility as a precursor for more complex heterocyclic structures. The presence of four fluorine atoms and a nitrile group on the pyridine (B92270) ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its synthetic versatility.

Research has extensively documented the reactions of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile with various nucleophiles. The high degree of fluorination makes the pyridine ring electron-deficient, thus facilitating the attack of nucleophiles. The position of substitution is often directed by the nature of the nucleophile and the reaction conditions. For instance, it readily reacts with 1,3-dicarbonyl compounds to form scientificlabs.ielabsolu.ca-ring fused furo derivatives. nih.gov Similarly, reactions with amidines lead to the formation of labsolu.calabsolu.ca-fused pyrimidinopyridine systems through a nucleophilic substitution at the C-3 position, followed by an intramolecular cyclization onto the adjacent cyano group. nih.gov

The synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile itself is a subject of study, with methods often starting from more readily available fluorinated pyridines. One common route involves the reaction of pentafluoropyridine (B1199360) with a cyanide source. nih.gov Another documented synthesis involves the reaction of pentafluoropyridine with malononitrile (B47326) in the presence of a base like potassium carbonate. nih.gov

Below is a table summarizing key properties of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile:

| Property | Value | Reference |

| CAS Number | 16297-07-7 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₆F₄N₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 176.07 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 66-68 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Identification of Emerging Research Frontiers in Fluorinated Pyridine Chemistry

The broader field of fluorinated pyridine chemistry is experiencing a surge of interest, driven by the unique properties that fluorine atoms impart to organic molecules. These properties include increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics. These frontiers directly influence the future research directions for compounds like 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile.

One of the most significant emerging frontiers is the development of novel synthetic methodologies for the selective C-H functionalization of fluorinated pyridines. While SNAr reactions are well-established, direct and selective C-H activation would offer more atom-economical and efficient routes to novel derivatives. This would allow for the introduction of a wider range of functional groups at positions not readily accessible through traditional nucleophilic substitution.

Another burgeoning area is the application of fluorinated pyridines in the design of advanced materials. The unique electronic and photophysical properties of these compounds make them attractive candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research is increasingly focused on synthesizing complex fluorinated pyridine-based architectures and evaluating their material properties.

Furthermore, the exploration of fluorinated pyridines as key pharmacophores in drug discovery continues to be a major driver of research. The introduction of a tetrafluoropyridine moiety can significantly enhance the pharmacological profile of a drug candidate. Future research will likely focus on the synthesis of novel libraries of compounds derived from 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile for screening against a wide range of biological targets.

Methodological Advancements and Future Synthetic Challenges in Utilizing this compound

While the synthetic utility of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is well-established, there are ongoing efforts to develop more advanced and efficient methodologies for its use. A key challenge lies in achieving regioselective functionalization, especially when multiple fluorine atoms are susceptible to substitution.

Methodological Advancements:

Catalytic Systems: The development of novel catalyst systems, including transition metal catalysts and organocatalysts, is a promising avenue for achieving greater control over the regioselectivity of nucleophilic substitution reactions. These catalysts can modulate the reactivity of the pyridine ring and the nucleophile, leading to the desired product with higher yields and fewer side products.

Flow Chemistry: The use of microreactor or flow chemistry technologies offers significant advantages for the synthesis and functionalization of highly reactive compounds like 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product purity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This methodology could open up new avenues for the functionalization of the tetrafluoropyridine core, potentially enabling reactions that are not feasible under traditional thermal conditions.

Future Synthetic Challenges:

Selective Defluorination-Functionalization: A significant challenge is the development of methods for the selective removal of a single fluorine atom and its replacement with another functional group. This would provide access to a wider range of trifluoropyridine derivatives with tailored properties.

Functionalization of the Nitrile Group: While the nitrile group is often used for cyclization reactions, its selective transformation into other functional groups (e.g., amines, carboxylic acids, amides) in the presence of the reactive tetrafluoropyridine ring remains a challenge. Developing chemoselective methods for nitrile group manipulation would greatly expand the synthetic utility of this building block.

"Green" Synthetic Routes: As with all areas of chemistry, there is a growing demand for more environmentally friendly synthetic methods. Future research will need to focus on the use of greener solvents, renewable starting materials, and energy-efficient processes for the synthesis and application of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile.

Q & A

Q. What are the most reliable synthetic routes for 2,4,5,6-tetrafluoropyridine-3-carbonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via halogen exchange or fluorination of precursor pyridine derivatives. A three-step approach involves:

- Step 1 : Chlorination or bromination of trifluoromethylpyridine intermediates using sulfuryl chloride or N-iodosuccinimide in dichloromethane at low temperatures (−50°C) .

- Step 2 : Fluorination via anhydrous potassium fluoride in sulfolane at room temperature to replace halogens with fluorine .

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometric control (e.g., 1.1–1.3 equivalents of fluorinating agents) and monitoring reaction progression via H NMR to avoid over-halogenation .

Q. Which analytical techniques are critical for characterizing fluorinated pyridinecarbonitriles?

Key methods include:

- NMR Spectroscopy : NMR is essential to confirm fluorine substitution patterns (e.g., δ −66.5 ppm for CF groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 206.9937 for CHClFN) .

- X-ray Crystallography : Resolves crystal packing and steric effects of fluorine atoms, as seen in derivatives like 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile .

Q. What safety protocols are recommended for handling fluorinated pyridine derivatives?

- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C to prevent hydrolysis or thermal decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and fume hoods to avoid inhalation/contact with skin (R22/R36/37/38 hazard codes) .

- Waste Disposal : Neutralize with aqueous NaHCO before incineration to minimize environmental release .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of pyridinecarbonitriles in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic substitution rates. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the 3-cyano group directs regioselectivity toward the C4 position. Computational studies (DFT) show that fluorine at C2/C6 positions lowers the LUMO energy, facilitating oxidative addition with aryl boronic acids . Contrasting reactivity is observed in hydrodefluorination (HDF) reactions, where NHC-stabilized alane adducts selectively replace fluorine at C2/C6 under mild conditions (15–99% yields) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridinecarbonitrile derivatives?

Discrepancies often arise from:

- Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .

- Metabolic Instability : Assess metabolites via LC-MS to differentiate parent compound effects from degradation byproducts. For example, 4-amino-2,3,5,6-tetrafluoropyridine derivatives show rapid hepatic glucuronidation, reducing observed in vivo efficacy .

- Off-Target Interactions : Perform kinome-wide profiling to identify non-specific binding to kinases or receptors .

Q. Can computational modeling predict the bioactivity of novel this compound analogs?

Yes. Molecular docking (AutoDock Vina) and MD simulations can model interactions with targets like γ-secretase or NF-κB. For instance:

- Docking Scores : Analogues with electron-deficient pyridine cores show higher affinity for hydrophobic binding pockets (e.g., −9.2 kcal/mol for Trp in γ-secretase) .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., logP < 3.5 enhances CNS activity) .

Methodological Considerations

Q. How to design experiments to study fluorinated pyridinecarbonitrile degradation under physiological conditions?

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 254 nm. Fluorine at C2/C6 positions increases resistance to hydrolysis (t > 24 hours) .

- Photostability : Expose to UV light (λ = 365 nm) and track by NMR; CF groups stabilize against radical formation .

Q. What are the best practices for scaling up synthesis while maintaining regiochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.